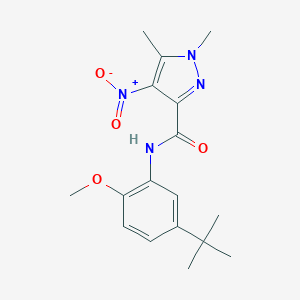
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first discovered in 2006 by scientists at Takeda Pharmaceutical Company Limited. TLR4 is a crucial component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, which play a key role in the body's response to infection and injury. However, excessive or prolonged TLR4 signaling can lead to chronic inflammation, tissue damage, and various diseases. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in preclinical studies, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
TAK-242 binds to a specific site on the intracellular domain of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, preventing the recruitment of downstream signaling molecules and the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for the symptoms of inflammation and tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines, reduces tissue damage and inflammation, and improves survival in animal models of sepsis and other inflammatory diseases. TAK-242 also has a favorable safety profile and does not affect the normal function of the immune system.
実験室実験の利点と制限
One of the main advantages of TAK-242 for lab experiments is its specificity for N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide in various diseases and for testing the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide-targeted therapies. However, one limitation of TAK-242 is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of TAK-242 may vary between species, which can affect its efficacy and safety in different animal models.
将来の方向性
There are several potential future directions for the development and application of TAK-242. One area of interest is the use of TAK-242 in combination with other therapies for the treatment of inflammatory diseases. For example, TAK-242 has been shown to enhance the efficacy of antibiotics in animal models of sepsis, suggesting that it may be useful as an adjunct therapy in this setting. Another potential application of TAK-242 is in cancer immunotherapy, where N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling plays a role in the activation of the immune system against tumor cells. TAK-242 has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models, suggesting that it may have potential as a combination therapy for cancer. Finally, further studies are needed to determine the safety and efficacy of TAK-242 in humans, and to identify the optimal dosing and administration regimens for different diseases and patient populations.
合成法
The synthesis of TAK-242 involves several steps, starting with the reaction of 5-tert-butyl-2-methoxyphenol with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by nitration and subsequent reduction to yield the final product. The synthesis has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
科学的研究の応用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, arthritis, and inflammatory bowel disease. In these studies, TAK-242 has been shown to inhibit N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling and reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage. TAK-242 has also been shown to improve survival in animal models of sepsis, a life-threatening condition characterized by systemic inflammation and organ dysfunction.
特性
製品名 |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C17H22N4O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c1-10-15(21(23)24)14(19-20(10)5)16(22)18-12-9-11(17(2,3)4)7-8-13(12)25-6/h7-9H,1-6H3,(H,18,22) |
InChIキー |
ABVSPGGRBKVWIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)




![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
